2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95%
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Overview
Description
2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% (2M3MSPB) is an organic compound with a molecular formula of C11H12O4S. It is a white solid that is soluble in organic solvents and has a melting point of 163–164 °C. 2M3MSPB has a wide range of applications in the scientific research field, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Scientific Research Applications
2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% has a wide range of applications in the scientific research field. It can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It can also be used as a chromogenic reagent in the spectrophotometric determination of proteins and as an inhibitor of various enzymes.
Mechanism of Action
2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% acts as a catalyst in organic reactions by facilitating the formation of a new bond between two molecules. It acts as a ligand in coordination chemistry by forming a coordination complex with a metal ion. In addition, it can act as an inhibitor of various enzymes by binding to the active site of the enzyme and preventing it from catalyzing the reaction.
Biochemical and Physiological Effects
2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant and to have anti-inflammatory and anti-cancer properties. It has also been shown to have an inhibitory effect on the activity of various enzymes, including proteases, phosphatases, and kinases.
Advantages and Limitations for Lab Experiments
The use of 2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized with high yields. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The potential applications of 2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% are still being explored. Possible future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential use as an inhibitor of various enzymes. Additionally, further research into its use as a reagent in organic synthesis and as a catalyst in organic reactions could lead to the development of new and more efficient synthetic methods. Finally, further research into its use as a ligand in coordination chemistry could lead to the development of new coordination complexes with novel properties.
Synthesis Methods
2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the reaction of 3-methylsulfonylphenol with 2-chloro-3-methoxybenzoic acid in the presence of a base catalyst such as sodium carbonate. The reaction produces 2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% in 95% yield.
properties
IUPAC Name |
2-methoxy-3-(3-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-20-14-12(7-4-8-13(14)15(16)17)10-5-3-6-11(9-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNNHLWXZTXSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691625 |
Source
|
Record name | 3'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261987-21-6 |
Source
|
Record name | 3'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10691625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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